molecular formula C23H23N5O4 B11332257 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11332257
M. Wt: 433.5 g/mol
InChI Key: QQPWQKNPDNBOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole core, a morpholine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole coreCommon reagents used in these reactions include halogenated precursors, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H23N5O4/c1-15-24-21(13-22(25-15)28-8-10-30-11-9-28)26-17-3-5-18(6-4-17)27-23(29)16-2-7-19-20(12-16)32-14-31-19/h2-7,12-13H,8-11,14H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

QQPWQKNPDNBOMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.